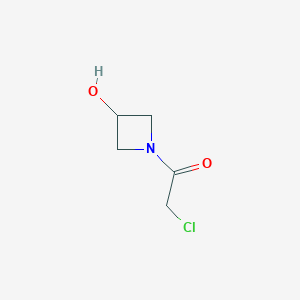

2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO2/c6-1-5(9)7-2-4(8)3-7/h4,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRDRWLTSZRXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one chemical properties

An In-depth Technical Guide to 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. It incorporates two key pharmacophores: a strained 3-hydroxyazetidine ring and a reactive chloroacetamide handle. The azetidine moiety is a valuable scaffold known to enhance physicochemical properties such as solubility and metabolic stability, while the chloroacetamide group serves as a versatile electrophilic warhead for covalent modification of biological targets or as a precursor for further synthetic elaboration. This guide provides a comprehensive analysis of the chemical properties, a robust synthesis protocol, key reactivity patterns, and potential applications of this compound, offering a technical resource for researchers leveraging this molecule in synthetic chemistry and drug discovery programs.

Core Chemical and Physical Properties

This compound is a small, synthetically useful molecule. Its fundamental properties are summarized below. While experimental physical data such as melting and boiling points are not widely published, computational predictions and data from suppliers provide valuable insights into its characteristics.

Chemical Identity and Structure

| Identifier | Value | Source(s) |

| CAS Number | 1628263-61-5 | [1][2][3] |

| Molecular Formula | C₅H₈ClNO₂ | [1][4] |

| Molecular Weight | 149.58 g/mol | [1][2][5] |

| IUPAC Name | This compound | ChemScene |

| Synonyms | 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone, 2-Chloro-1-(3-hydroxy-1-azetidinyl)ethanone | [1][2][5] |

| InChI Key | UQUPQEUNHVVNKW-UHFFFAOYSA-N | [6] |

| SMILES | OC1CN(C(CCl)=O)C1 | [1] |

Physicochemical and Computational Data

| Property | Value | Source(s) |

| Purity | Typically ≥95-97% | [1][2][3] |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | [1] |

| LogP (Predicted) | -0.5717 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3][5] |

Synthesis and Characterization

The synthesis of this compound is achieved through the acylation of 3-hydroxyazetidine with chloroacetyl chloride. This is a standard N-acylation reaction where the nucleophilic secondary amine of the azetidine ring attacks the electrophilic carbonyl carbon of the acyl chloride.

Rationale for Synthetic Approach

The chosen synthetic route is a direct and efficient method for amide bond formation.

-

Starting Materials : 3-Hydroxyazetidine (often available as its more stable hydrochloride salt) and chloroacetyl chloride are commercially available precursors.[6][7]

-

Base : A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[8][9] If starting from 3-hydroxyazetidine hydrochloride, an additional equivalent of the base is required to liberate the free amine.

-

Solvent : An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal to dissolve the reactants without participating in the reaction.

-

Temperature Control : The reaction is typically performed at low temperatures (e.g., 0°C) initially. Acylation reactions with acyl chlorides are highly exothermic, and low temperatures help to control the reaction rate, prevent side reactions, and ensure selectivity.

Experimental Protocol: Synthesis

This protocol describes the synthesis starting from 3-hydroxyazetidine hydrochloride.

Materials:

-

3-Hydroxyazetidine hydrochloride (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

-

Reaction Setup : To a round-bottom flask under a nitrogen atmosphere, add 3-hydroxyazetidine hydrochloride and anhydrous DCM.

-

Base Addition : Cool the resulting suspension to 0°C in an ice bath. Slowly add triethylamine (2.2 eq) dropwise while stirring. Stir the mixture for 20-30 minutes at 0°C.

-

Acylation : In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

-

Reaction Monitoring : Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.

-

Extraction : Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from its distinct reactive sites, which can be addressed with high selectivity.

-

α-Chloro Amide Moiety : The primary site of reactivity is the carbon atom bonded to chlorine. It is a potent electrophile, highly susceptible to Sₙ2 displacement by a wide range of nucleophiles (e.g., amines, thiols, azides, alcohols). This functionality is central to its use as a building block for creating covalent warheads in drug design.

-

3-Hydroxyl Group : The secondary alcohol is a nucleophile and can undergo various transformations. It can be acylated to form esters, alkylated to form ethers, or oxidized to the corresponding ketone (azetidin-3-one derivative). Protecting this group (e.g., as a silyl ether) may be necessary if a reaction is desired at the chloro-position with a nucleophile that could also react with the hydroxyl group.

-

Azetidine Ring : The four-membered ring possesses significant ring strain (~26 kcal/mol), making it more reactive than larger, strain-free rings.[10] While stable under the synthetic conditions described, it can undergo nucleophilic ring-opening under harsh conditions (e.g., strong acids or certain reducing agents), a property that can be exploited in more advanced synthetic strategies.[10][11]

Key Reactivity Pathways

Caption: Major reactivity sites and potential transformations.

Applications in Research and Development

The unique combination of a strained, polar azetidine ring and an electrophilic chloroacetamide group makes this compound a high-value intermediate.

-

Covalent Inhibitor Scaffolding : The chloroacetamide moiety is a well-established "warhead" for forming covalent bonds with nucleophilic amino acid residues, such as cysteine, in protein active sites. This molecule provides a ready-to-use scaffold for fragment-based drug discovery (FBDD) and the development of targeted covalent inhibitors.

-

Linker Chemistry : It can function as a bifunctional linker. The chloro- group can be displaced to attach to one part of a molecule, while the hydroxyl group can be used as a handle to connect to another, enabling the synthesis of complex molecules like PROTACs or antibody-drug conjugates (ADCs).

-

Bioisosteric Replacement : The 3-hydroxyazetidine core is increasingly used as a bioisostere for other saturated rings (like piperidine or pyrrolidine) or even aromatic rings. Its strained, non-planar structure and favorable physicochemical properties can lead to improved solubility, reduced lipophilicity, and novel intellectual property space.[6][10] The presence of chlorine in pharmaceuticals is a common strategy, with over 250 FDA-approved drugs containing this element, highlighting its acceptance in drug design.[12]

Safety, Handling, and Storage

Proper handling is essential due to the compound's reactivity and potential biological effects.

-

Hazard Identification : It is classified as a warning-level hazard (GHS07).[2] Hazard statements indicate it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[2]

-

Handling Precautions : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid breathing dust, fumes, or vapors.

-

Storage : Store in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C.[3][5] Storage under an inert gas like argon or nitrogen is advised to prevent degradation from moisture or air.[5]

Conclusion

This compound is a potent and versatile chemical tool for researchers in organic synthesis and drug discovery. Its well-defined points of reactivity—an electrophilic center for covalent modification and a nucleophilic handle for further functionalization—combined with the desirable properties of the 3-hydroxyazetidine scaffold, make it an invaluable building block. Understanding its synthesis, reactivity, and handling as detailed in this guide will enable scientists to effectively harness its potential in the creation of novel and complex molecules with therapeutic promise.

References

-

Banik, B. K., et al. (2005). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 10(9), 1135-1166. [Link]

-

Various Authors. Synthesis of azetidines by cycloaddition of imines to chloroacetyl chloride-I. Request PDF. [Link]

-

Siddiqui, Z. N., & Khan, S. A. (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 15(1), 356-366. [Link]

-

Sakarya, S., & Ketrez, O. (2023). Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine. Acta Chimica Slovenica, 70(4), 628-633. [Link]

-

Kumar, A., et al. (2008). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. Indian Journal of Pharmaceutical Sciences, 70(5), 575-579. [Link]

-

American Elements. This compound. [Link]

-

Jesmin, M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Heliyon, 6(11), e05478. [Link]

- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11), x221102. [Link]

-

Chemsrc. 2-chloro-1-(3-hydroxyphenyl)ethanone | CAS#:62932-90-5. [Link]

-

Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1157-1160. [Link]

-

Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(11), 6345-6372. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. labsolu.ca [labsolu.ca]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. americanelements.com [americanelements.com]

- 5. 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone | 1628263-61-5 [amp.chemicalbook.com]

- 6. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]

- 7. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: A Versatile Building Block for Covalent Inhibitor Discovery

Introduction: The Emergence of Small, Reactive Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. These molecules form a stable, covalent bond with their target protein, often leading to prolonged duration of action and high efficacy. A key component of a covalent inhibitor is the "warhead," an electrophilic functional group capable of reacting with nucleophilic amino acid residues on the target protein. 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one (CAS 1628263-61-5) has emerged as a valuable building block in this context. It combines a reactive chloroacetamide warhead with a strained, three-dimensional azetidine ring, a scaffold increasingly recognized for its favorable properties in drug design.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its chemical properties, a detailed synthesis protocol, its mechanism of action as a covalent modifier, and its application in the rapidly evolving field of fragment-based drug discovery.

Chemical Properties and Characterization

This compound is a small, bifunctional molecule designed for utility in synthetic and medicinal chemistry. Its key structural features are a reactive chloroacetyl group appended to the nitrogen of a 3-hydroxyazetidine ring.

| Property | Value | Source(s) |

| CAS Number | 1628263-61-5 | [1][2][3][4] |

| Molecular Formula | C₅H₈ClNO₂ | [2][3] |

| Molecular Weight | 149.58 g/mol | [2] |

| IUPAC Name | 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone | [2] |

| SMILES | OC1CN(C(CCl)=O)C1 | [2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [4] |

| Storage | 2-8°C under an inert atmosphere |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a straightforward N-acylation reaction. It involves the reaction of 3-hydroxyazetidine with chloroacetyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct. The following protocol is a representative procedure based on established methods for N-acylation.[6][7]

Reaction Scheme:

A plausible synthesis pathway for the target compound.

Materials:

-

3-Hydroxyazetidine hydrochloride

-

Chloroacetyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Protocol:

-

Preparation of 3-Hydroxyazetidine Free Base:

-

In a round-bottom flask, dissolve 3-hydroxyazetidine hydrochloride in a minimal amount of water.

-

Cool the solution in an ice bath and add an equimolar amount of a strong base (e.g., a concentrated solution of NaOH or K₂CO₃) dropwise with stirring to neutralize the hydrochloride and generate the free base.

-

Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or a mixture of isopropanol and chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to yield the 3-hydroxyazetidine free base. Note: The free base can be unstable and is often used immediately in the next step.

-

-

N-Acylation:

-

Dissolve the freshly prepared 3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) in a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add chloroacetyl chloride (1.0 - 1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a white to off-white solid.

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Mechanism of Action and Application as a Covalent Warhead

The utility of this compound in drug discovery stems from the electrophilic nature of the chloroacetamide moiety. This functional group acts as a "warhead" that can form a covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the binding site of a target protein.

The Covalent Modification Pathway:

Mechanism of irreversible inhibition via covalent bond formation.

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The sulfur atom of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the chlorine. The chlorine atom, a good leaving group, is displaced, resulting in the formation of a stable thioether bond between the inhibitor and the protein. This irreversible modification of the protein's active site leads to a potent and sustained inhibitory effect.

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight compounds ("fragments") that bind to a biological target with low affinity. These hits can then be optimized into more potent leads. The incorporation of electrophilic warheads into fragment libraries has proven to be a highly effective approach for identifying novel covalent inhibitors.[8][9]

Libraries of chloroacetamide-containing fragments are increasingly being screened to identify new starting points for drug discovery programs targeting a variety of proteins, including those previously considered "undruggable."[10][11][12] While this compound has not been explicitly identified as a hit in the reviewed literature, its structural characteristics make it an ideal candidate for inclusion in such libraries:

-

Low Molecular Weight: It adheres to the "Rule of Three" often applied in FBDD.

-

3D-Scaffold: The azetidine ring provides a rigid, three-dimensional structure that can explore chemical space more effectively than flat aromatic rings.

-

Reactive Handle: The chloroacetamide group allows for covalent capture of target proteins, facilitating hit identification and validation.

-

Vector for Growth: The hydroxyl group provides a convenient point for chemical modification and elaboration to improve potency and selectivity.

Screening of chloroacetamide fragment libraries has successfully identified covalent inhibitors for targets such as TEAD transcription factors and caspases, demonstrating the power of this approach.[10][11]

Safety and Handling

As an acyl chloride derivative, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a strategically designed chemical tool for modern drug discovery. Its combination of a reactive chloroacetamide warhead and a desirable azetidine scaffold makes it a valuable building block for the synthesis of covalent inhibitors. As the field of fragment-based drug discovery continues to expand, the utility of such well-defined, reactive fragments is poised to grow, offering new avenues for the development of novel therapeutics against a wide range of challenging biological targets.

References

-

Title: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Source: PubMed Central URL: [Link]

-

Title: An electrophilic fragment screening for the development of small molecules targeting caspase-2. Source: PubMed Central URL: [Link]

-

Title: Fragment-based covalent ligand discovery. Source: PMC - NIH URL: [Link]

-

Title: 1H NMR spectrum of Compound 32. Source: The Royal Society of Chemistry URL: [Link]

-

Title: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Source: RSC Publishing URL: [Link]

-

Title: Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Source: PMC - NIH URL: [Link]

-

Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Source: PMC - NIH URL: [Link]

-

Title: this compound. Source: oakwoodchemical.com URL: [Link]

-

Title: 2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One at Best Prices - Pharmaceutical Grade. Source: ExportersIndia.com URL: [Link]

-

Title: this compound. Source: American Elements URL: [Link]

-

Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Source: MDPI URL: [Link]

-

Title: Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Source: ResearchGate URL: [Link]

- Title: Hsd17b13 inhibitors and/or degraders.

-

Title: Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Source: Oriental Journal of Chemistry URL: [Link]

-

Title: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME AZETIDINONE DERIVATIVES WITH THE β-NAPHTHOL. Source: Rasayan Journal of Chemistry URL: [Link]

-

Title: Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Source: ResearchGate URL: [Link]

-

Title: New and Facile Synthesis of 2-Chloro-1,3-diketones. Source: ResearchGate URL: [Link]

- Title: Process for the preparation of nebivolol.

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Source: PubMed Central URL: [Link]

- Title: Alkyl lactone-derived corrosion inhibitors.

- Title: 1,3,4-oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same.

- Title: Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.

-

Title: Synthesis of 1-indanones with a broad range of biological activity. Source: Beilstein Journals URL: [Link]

-

Title: Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Source: NIH URL: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. chemscene.com [chemscene.com]

- 3. americanelements.com [americanelements.com]

- 4. bldpharm.com.tr [bldpharm.com.tr]

- 5. 1628263-61-5|this compound|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An electrophilic fragment screening for the development of small molecules targeting caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: A Technical Guide

Foreword: The Strategic Importance of Azetidine Scaffolds in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2] Its unique combination of properties—a strained ring system conferring conformational rigidity, a high degree of sp³ character, and the ability to modulate physicochemical properties such as solubility and metabolic stability—renders it an invaluable scaffold for the design of novel therapeutics.[1] The incorporation of the azetidine ring into drug candidates has led to several FDA-approved medicines, including the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, highlighting its role in enhancing pharmacokinetic profiles and receptor selectivity.[1]

This guide provides an in-depth technical overview of the synthesis of a key azetidine-containing building block: 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one. This molecule is of significant interest to researchers and drug development professionals as it incorporates a reactive electrophilic chloroacetyl group, poised for further chemical elaboration, alongside the desirable 3-hydroxyazetidine core. The methodologies, mechanistic rationale, and practical insights detailed herein are intended to empower researchers to confidently synthesize and utilize this versatile intermediate in their drug discovery endeavors.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound is most logically approached via the N-acylation of 3-hydroxyazetidine with a suitable chloroacetylating agent. This retrosynthetic disconnection is illustrated below.

Caption: Retrosynthetic analysis of the target molecule.

The primary challenge in this synthesis is the chemoselective N-acylation in the presence of the secondary hydroxyl group on the azetidine ring. While the amine is generally more nucleophilic than the alcohol, forcing conditions could lead to competitive O-acylation, resulting in undesired byproducts. Therefore, the choice of reaction conditions, particularly the base and solvent, is critical to ensure high selectivity and yield.

Synthesis of the Starting Material: 3-Hydroxyazetidine Hydrochloride

The immediate precursor, 3-hydroxyazetidine, is typically handled as its more stable hydrochloride salt. A common and scalable synthesis of 3-hydroxyazetidine hydrochloride involves a multi-step sequence starting from readily available t-butylamine and epichlorohydrin.[3] This method, detailed in the patent literature, circumvents the use of expensive and often problematic reagents associated with other synthetic routes.[4]

The key steps in this synthesis are:

-

Cyclization: Reaction of t-butylamine with epichlorohydrin to form the N-t-butyl-3-hydroxyazetidine intermediate.

-

Acylation and Deprotection: Acetylation of the intermediate followed by deacetylation under acidic conditions to yield 3-hydroxyazetidine hydrochloride.[4]

The purity of the 3-hydroxyazetidine hydrochloride is paramount, as impurities can interfere with the subsequent acylation step.

Core Synthesis: N-Acylation of 3-Hydroxyazetidine

The central transformation in this guide is the selective N-acylation of 3-hydroxyazetidine with chloroacetyl chloride. Based on established protocols for the acylation of amino alcohols, a highly efficient and chemoselective method can be employed using an aqueous buffer system. This approach offers several advantages over traditional organic solvent-based methods, including enhanced reaction rates, simplified workup, and improved safety and environmental profiles.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-hydroxyazetidine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the expulsion of the chloride leaving group to form the desired amide product. The presence of a suitable base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Caption: Simplified mechanism of N-acylation.

Experimental Protocol

This protocol is adapted from a proven method for the chemoselective N-chloroacetylation of amino alcohols.[5]

Materials and Equipment:

-

3-Hydroxyazetidine hydrochloride

-

Chloroacetyl chloride

-

Sodium bicarbonate (or other suitable base)

-

Dichloromethane (DCM)

-

Water (deionized)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Preparation of Free Base: In a round-bottom flask, dissolve 3-hydroxyazetidine hydrochloride in water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH ~8-9). This neutralization step is crucial to generate the free amine of 3-hydroxyazetidine in situ, which is the reactive nucleophile.

-

Extraction of Free Base: Extract the aqueous solution with dichloromethane (3x). The free 3-hydroxyazetidine is more soluble in the organic layer.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. It is important not to heat the solution excessively to avoid degradation of the volatile amine.

-

Acylation Reaction: Re-dissolve the concentrated 3-hydroxyazetidine in fresh, anhydrous dichloromethane and cool the solution in an ice bath. To this stirring solution, add a solution of chloroacetyl chloride (1.05 equivalents) in dichloromethane dropwise over 15-20 minutes. Maintain the temperature below 5 °C during the addition. A non-nucleophilic base such as triethylamine (1.1 equivalents) should be included in the reaction mixture to scavenge the HCl produced.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete, and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove any remaining triethylamine), saturated sodium bicarbonate solution (to neutralize any excess acid), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

Quantitative Data Summary:

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| 3-Hydroxyazetidine Hydrochloride | 109.55 | 1.0 |

| Sodium Bicarbonate | 84.01 | >2.0 |

| Chloroacetyl Chloride | 112.94 | 1.05 |

| Triethylamine | 101.19 | 1.1 |

Self-Validating System and Causality

-

In Situ Free Base Generation: The initial neutralization of the hydrochloride salt is a critical control point. Incomplete neutralization will result in a lower concentration of the nucleophilic free amine, leading to a sluggish and incomplete reaction.

-

Controlled Addition of Acylating Agent: The dropwise addition of chloroacetyl chloride at low temperature is essential to manage the exothermic nature of the acylation reaction and to minimize the formation of potential byproducts.

-

Use of a Non-Nucleophilic Base: Triethylamine is employed as an acid scavenger. Its non-nucleophilic nature prevents it from competing with the 3-hydroxyazetidine in the reaction with chloroacetyl chloride.

-

Aqueous Work-up: The series of washes during the work-up systematically removes unreacted starting materials, the base, and acidic/basic impurities, ensuring a cleaner crude product for final purification.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. Expected signals would include those for the chloroacetyl methylene group, and the methine and methylene protons of the azetidine ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl and the hydroxyl group.

Conclusion and Future Directions

The synthesis of this compound presented in this guide provides a reliable and scalable route to a valuable building block for drug discovery. The chemoselective N-acylation protocol, adapted from established methodologies, ensures high yields and purity. The reactive chloroacetyl group of the final product serves as a versatile handle for further chemical modifications, such as nucleophilic substitution with amines, thiols, or other nucleophiles, opening avenues for the creation of diverse chemical libraries for biological screening. As the importance of sp³-rich scaffolds like azetidines continues to grow in medicinal chemistry, robust synthetic access to key intermediates such as the one detailed herein will be increasingly critical for the development of the next generation of therapeutics.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

-

Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. Available at: [Link]

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.

-

Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. Oreate. Available at: [Link]

-

2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One at Best Prices - Pharmaceutical Grade. ExportersIndia. Available at: [Link]

- US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane. Google Patents.

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. Available at: [Link]

-

Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. Available at: [Link]

-

An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane - Google Patents [patents.google.com]

- 4. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one as a Covalent Probe

Authored by: A Senior Application Scientist

Abstract

This guide delineates the proposed mechanism of action for the novel compound this compound. Based on its distinct structural features—a reactive chloroacetamide warhead and a specificity-conferring 3-hydroxyazetidine moiety—we hypothesize that this molecule functions as a targeted covalent inhibitor. We will dissect the chemical basis for this proposed mechanism and provide a comprehensive, field-tested experimental framework for its validation. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel therapeutic agents and chemical probes.

Introduction and Mechanistic Hypothesis

The compound this compound is a structurally precise molecule featuring two key functional domains that inform its likely biological activity. The presence of a chloroacetamide group, a well-documented electrophilic warhead, strongly suggests a mechanism involving the formation of a stable, covalent bond with a nucleophilic amino acid residue on a protein target. The 3-hydroxyazetidine ring, a rigid and polar scaffold, is predicted to mediate initial non-covalent binding interactions, thereby directing the reactive moiety to a specific protein and enhancing binding affinity and selectivity.

Our central hypothesis is that this compound acts as a targeted covalent inhibitor . This mechanism proceeds via a two-step process:

-

Initial Reversible Binding (E+I ⇌ E-I): The 3-hydroxyazetidine group engages with the target protein's binding pocket through non-covalent interactions, such as hydrogen bonding via its hydroxyl group. This initial, reversible binding event orients the chloroacetamide warhead in proximity to a reactive nucleophile.

-

Irreversible Covalent Modification (E-I → E-I'): A suitably positioned nucleophilic amino acid residue (e.g., Cysteine, Lysine, or Histidine) on the protein target attacks the electrophilic carbon of the chloroacetamide, displacing the chloride leaving group and forming an irreversible covalent adduct. This modification permanently alters the protein's structure and function.

This guide will now detail the experimental workflows required to rigorously test this hypothesis, from target identification to cellular engagement.

Proposed Mechanism of Action: A Visual Representation

The interaction between this compound and a hypothetical protein target containing a reactive cysteine residue is depicted below.

Caption: Proposed two-step mechanism of covalent inhibition.

Experimental Validation Framework

To validate the proposed mechanism, a multi-stage experimental approach is necessary. This framework ensures a logical progression from broad, unbiased target discovery to specific, hypothesis-driven validation at the biochemical and cellular levels.

Stage 1: Unbiased Target Identification via Activity-Based Protein Profiling (ABPP)

Expertise & Rationale: Before we can validate a mechanism, we must first identify the protein(s) that our compound interacts with in a complex biological system. Activity-Based Protein Profiling (ABPP) is the gold standard for this purpose. It utilizes chemical probes to map the reactive sites in a proteome, making it ideal for identifying the targets of covalent inhibitors. We will synthesize a version of our compound with a clickable tag (e.g., an alkyne) to enable visualization and identification of target proteins.

Experimental Workflow: ABPP

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Detailed Protocol: ABPP for Target Identification

-

Probe Synthesis: Synthesize an analog of this compound incorporating a terminal alkyne for subsequent click chemistry.

-

Proteome Preparation: Lyse cultured cells (e.g., HEK293T) in a suitable buffer (e.g., PBS) without detergents to maintain protein nativity. Determine protein concentration using a BCA assay.

-

Probe Incubation: Treat the cell lysate (1 mg/mL) with the alkyne-tagged probe at various concentrations (e.g., 1-10 µM) for 1 hour at 37°C. Include a DMSO vehicle control.

-

Click Chemistry: To the probe-treated lysate, add the following click-chemistry reagents in order: Azide-biotin tag (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and Copper(II) sulfate (1 mM). Incubate for 1 hour at room temperature.

-

Protein Enrichment: Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour to capture biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

-

Proteomic Analysis: Perform on-bead tryptic digestion of the captured proteins, followed by LC-MS/MS analysis to identify the protein targets.

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to the DMSO control. These are your high-confidence candidate targets.

Stage 2: Biochemical Validation of Target Inhibition

Expertise & Rationale: Once a candidate target is identified (e.g., "Protein X"), it is crucial to biochemically validate the interaction. This involves expressing and purifying the target protein and then performing enzyme kinetics to quantify the inhibitory potency (IC50) and confirm the covalent nature of the binding.

Quantitative Data Summary: Hypothetical Inhibition Data

| Parameter | Value | Description |

| IC50 | 150 nM | Concentration of inhibitor required for 50% inhibition of enzyme activity. |

| k_inact / K_I | 50,000 M⁻¹s⁻¹ | Second-order rate constant for inactivation, a measure of covalent efficiency. |

| Irreversibility | >95% | Percentage of enzyme activity that cannot be recovered after dialysis. |

Detailed Protocol: Enzyme Inhibition Assay

-

Protein Expression and Purification: Clone, express, and purify the candidate target protein (Protein X) using standard molecular biology techniques (e.g., E. coli expression and Ni-NTA chromatography).

-

IC50 Determination:

-

Set up a reaction mixture containing purified Protein X and its substrate.

-

Add this compound across a range of concentrations (e.g., 1 nM to 100 µM).

-

Incubate for a fixed time (e.g., 30 minutes).

-

Measure enzyme activity using a suitable detection method (e.g., fluorescence or absorbance).

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Irreversibility Test (Dialysis):

-

Incubate Protein X with a high concentration of the inhibitor (e.g., 10x IC50) for 2 hours.

-

As a control, incubate Protein X with DMSO.

-

Place both samples in dialysis cassettes and dialyze extensively against a large volume of buffer to remove any unbound inhibitor.

-

Measure the enzymatic activity of both samples. A significant loss of activity in the inhibitor-treated sample compared to the control confirms irreversible binding.

-

Stage 3: Target Engagement Confirmation in a Cellular Environment

Expertise & Rationale: Demonstrating that a compound binds to its target in a test tube is essential, but it is not sufficient. We must confirm that the compound can penetrate the cell membrane and engage with its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it relies on the principle that a protein becomes more thermally stable when bound to a ligand.

Experimental Workflow: CETSA

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

-

Cell Treatment: Treat cultured cells with this compound (e.g., at 10 µM) or DMSO vehicle for 1 hour.

-

Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Leave one aliquot at room temperature as a non-heated control.

-

Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated, denatured protein by centrifugation at high speed.

-

Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (Protein X) using Western blotting or an ELISA.

-

Data Analysis: For both the DMSO- and compound-treated samples, plot the amount of soluble target protein as a function of temperature. A rightward shift in the melting curve for the compound-treated sample indicates that the compound has bound to and stabilized the target protein within the cell.

Conclusion

The structural characteristics of this compound strongly support the hypothesis of a targeted covalent inhibition mechanism. The experimental framework provided in this guide, progressing from unbiased proteomic screening to specific biochemical and cellular validation, represents a robust and scientifically rigorous pathway to elucidate its precise mechanism of action and identify its cellular targets. Successful execution of these protocols will provide the necessary evidence to confirm or refute the proposed mechanism and will pave the way for further development of this compound as a chemical probe or therapeutic lead.

References

-

Activity-Based Protein Profiling (ABPP)

- Title: Activity-Based Protein Profiling: A Powerful Approach for Functional Proteomics

- Source: N

-

URL: [Link]

-

Covalent Inhibitors

- Title: The Rise of Covalent Drugs

- Source: N

-

URL: [Link]

-

Cellular Thermal Shift Assay (CETSA)

- Title: The cellular thermal shift assay for evalu

- Source: N

-

URL: [Link]

-

Click Chemistry

- Title: Click Chemistry: A Powerful Tool for Pharmaceutical Sciences

- Source: Pharmaceutical Research

-

URL: [Link]

2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one literature review

An In-Depth Technical Guide to 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Introduction

This compound (CAS No. 1628263-61-5) is a bifunctional synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2][3] Its structure incorporates a reactive α-chloro amide and a secondary alcohol within a strained four-membered azetidine ring. This unique combination of functional groups makes it a versatile intermediate for introducing the 3-hydroxyazetidine motif into larger, more complex molecules. The azetidine ring is a valuable scaffold in drug design, often conferring improved physicochemical properties such as aqueous solubility and metabolic stability.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It details the compound's physicochemical properties, provides a robust synthesis protocol with mechanistic insights, outlines characterization methods, and explores its reactivity and applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4][5][6]

Physicochemical Properties and Safety Data

A summary of the key properties of this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 1628263-61-5 | [1][2][3][7] |

| Molecular Formula | C₅H₈ClNO₂ | [1][2][7] |

| Molecular Weight | 149.58 g/mol | [1][7][8] |

| Appearance | Colorless Liquid / Off-white Solid | [4][9] |

| Purity | Typically ≥95% | [1][3][7] |

| Storage Conditions | 2-8°C under inert atmosphere | [2][7] |

| Synonyms | 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone | [1][2][3] |

Safety and Handling

DANGER: this compound is a hazardous chemical that requires strict safety protocols.[9]

-

Toxicity: The compound is classified as toxic if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[9]

-

Corrosivity: It causes severe skin burns and serious eye damage.[9]

Mandatory Handling Precautions:

-

Always handle this compound within a certified chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[2][9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][9]

-

Prevent contact with skin and eyes. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[9][10]

-

Ensure an eyewash station and safety shower are readily accessible.[11]

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][12]

Synthesis and Mechanism

The most common and efficient synthesis of this compound is the N-acylation of 3-hydroxyazetidine with chloroacetyl chloride. This reaction is a classic nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds via a well-established mechanism. The nitrogen atom of 3-hydroxyazetidine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation of the starting azetidine and driving the reaction to completion.

Caption: Mechanism of N-Acylation of 3-Hydroxyazetidine.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-hydroxyazetidine hydrochloride.

Materials:

-

3-Hydroxyazetidine hydrochloride

-

Chloroacetyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate and Hexane (for chromatography)

Equipment:

-

Three-neck round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Thermometer

-

Inert gas (Nitrogen or Argon) inlet

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Free Base: In a round-bottom flask, dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in a minimal amount of water. Cool the solution in an ice bath and basify to pH > 12 using a strong base like NaOH or KOH. Extract the free base into an organic solvent like DCM or a DCM/isopropanol mixture. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and use immediately in the next step. Note: 3-hydroxyazetidine free base is volatile and hygroscopic; handling it as a solution is recommended.

-

Reaction Setup: In a flame-dried three-neck flask under an inert atmosphere, dissolve the 3-hydroxyazetidine solution (1.0 eq) in anhydrous DCM. Add triethylamine (2.2 eq). Cool the stirred solution to 0°C using an ice-water bath.

-

Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it to a dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (3-hydroxyazetidine) is fully consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a pure product.

Spectroscopic Characterization

While specific spectra are not provided in the search results, the structure of the compound can be confirmed using standard analytical techniques. Expected spectroscopic data are as follows:

-

¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the chloromethyl protons (singlet, ~4.1-4.3 ppm), the azetidine ring protons (multiplets, ~3.8-4.6 ppm), the hydroxyl proton (broad singlet, variable), and the CH-OH proton (multiplet, ~4.5-4.7 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbon (~165-168 ppm), the CH-OH carbon (~58-62 ppm), the azetidine CH₂ carbons (~50-55 ppm), and the chloromethyl carbon (~42-45 ppm).

-

FTIR (ATR): Key vibrational bands would include a broad O-H stretch (~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), a strong C=O (amide) stretch (~1650 cm⁻¹), and a C-Cl stretch (~650-800 cm⁻¹).[5]

-

Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ would be expected at m/z ≈ 150.03, showing a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at ~33% intensity of M).

Reactivity and Synthetic Utility

This compound is a bifunctional electrophile. The α-chloro ketone moiety is highly susceptible to nucleophilic substitution (Sₙ2) reactions, while the hydroxyl group can undergo standard alcohol transformations like esterification or etherification. This dual reactivity makes it a powerful tool for building molecular complexity.

Caption: Synthetic utility of the title compound.

This workflow allows for the sequential or orthogonal introduction of different functionalities, making it an ideal building block for constructing combinatorial libraries for drug screening.

Applications in Medicinal Chemistry

The incorporation of chlorine and α-haloketone functionalities are established strategies in drug design.[5][6] Chlorine-containing compounds represent a significant portion of FDA-approved drugs, and their presence can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[6]

This compound serves as a key precursor for APIs where the 3-hydroxyazetidine moiety is desired. Its primary application is as a reactive intermediate that can be coupled with other fragments to build the final drug substance. The α-chloro group acts as a handle for attaching the scaffold to nucleophilic fragments of a target molecule, while the hydroxyl group can be used to fine-tune properties or serve as another point of attachment.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its synthesis is straightforward, but its hazardous nature demands meticulous safety precautions. The compound's dual electrophilic and nucleophilic potential (via the hydroxyl group) provides a flexible platform for the synthesis of complex molecular architectures, particularly for the development of novel therapeutics containing the beneficial 3-hydroxyazetidine scaffold. This guide provides the foundational knowledge required for its safe handling, synthesis, and strategic application in research and development.

References

-

TradeIndia. 2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One at Best Prices. [Link]

-

Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health (NIH). [Link]

-

ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

-

Talele, T. T. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Al-Amiery, A. A., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience. [Link]

-

Fisher Scientific. BLD Pharm 25GR 2-Chloro-1-(3-hydroxyazetidin-1-yl )ethan-1-one. [Link]

- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

- Google Patents. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone | 1628263-61-5 [amp.chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One at Best Prices - Pharmaceutical Grade [nigamfinechem.co.in]

- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

The Strategic Incorporation of the 3-Hydroxyazetidine Moiety: A Technical Guide for Advanced Drug Design

Abstract

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its growing prevalence in drug candidates and approved pharmaceuticals can be attributed to its unique conformational constraints and its ability to impart favorable physicochemical properties. This guide provides an in-depth technical exploration of the 3-hydroxyazetidine moiety, a specific substitution pattern that offers a sophisticated tool for optimizing drug-like properties. We will dissect the synthesis, conformational intricacies, and profound impact of this moiety on aqueous solubility, lipophilicity, metabolic stability, and target engagement. Through detailed case studies and experimental protocols, this document will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the 3-hydroxyazetidine scaffold for the rational design of next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

The journey of the azetidine ring in medicinal chemistry began with the discovery of naturally occurring L-azetidine-2-carboxylic acid.[1] However, it is the synthetically accessible 3-substituted azetidines that have captured the attention of drug discovery programs.[1] The rigid nature of the four-membered ring provides a level of conformational restriction not offered by more flexible acyclic linkers or larger ring systems like pyrrolidine and piperidine.[1][2] This rigidity allows for the precise positioning of substituents in three-dimensional space, a critical factor for optimizing interactions with biological targets.[1] The introduction of a hydroxyl group at the 3-position further enhances the utility of this scaffold, providing a strategic handle to modulate a range of properties crucial for drug efficacy and safety.

Synthetic Strategies for 3-Hydroxyazetidine Derivatives

The accessibility of 3-hydroxyazetidine and its derivatives is a key enabler of its widespread use. Common synthetic strategies often commence from readily available precursors and involve the formation of the strained four-membered ring through intramolecular cyclization.[3]

A prevalent and well-documented approach begins with epichlorohydrin and an amine precursor, followed by the strategic use of protecting groups to direct the desired chemical transformations.[3] The final step typically involves deprotection and salt formation, often with hydrochloric acid, to yield the stable and readily handleable 3-hydroxyazetidine hydrochloride salt.[3]

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

This protocol outlines a common procedure for the synthesis of a protected form of 3-hydroxyazetidine, a versatile intermediate for further functionalization.

Materials:

-

1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Boc Protection:

-

Dissolve 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride (1.0 eq) in DCM.

-

Add TEA (2.2 eq) and stir for 10 minutes at room temperature.

-

Add (Boc)₂O (1.1 eq) portion-wise and stir the reaction mixture overnight at room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude N-Boc-1-(diphenylmethyl)-3-hydroxyazetidine.

-

-

Deprotection:

-

Dissolve the crude product from the previous step in MeOH.

-

Add Pd/C (10 mol%) and hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite® and wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (e.g., using a gradient of EtOAc in hexanes) to afford N-Boc-3-hydroxyazetidine.

-

Conformational Analysis and Stereochemistry

The azetidine ring is not planar and exists in a puckered conformation. The degree of puckering and the preferred orientation of substituents are critical for its interaction with biological targets. The hydroxyl group at the 3-position plays a significant role in influencing the conformational equilibrium of the ring.

Caption: Iterative drug design cycle incorporating 3-hydroxyazetidine.

The 3-Hydroxyazetidine Moiety as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The 3-hydroxyazetidine moiety is an effective bioisostere for a variety of common structural motifs. [1][4]

-

Pyrrolidines and Piperidines: Replacing larger rings with the more compact azetidine can improve ligand efficiency and reduce the entropic penalty upon binding. The hydroxyl group can then recapitulate key hydrogen bonding interactions.

-

Acyclic Alcohols and Diols: The rigid azetidine scaffold can pre-organize an alcohol functionality in a desired orientation for target binding, which can be entropically favored over a flexible acyclic chain.

-

Amides: In certain contexts, the 3-hydroxyazetidine can mimic the hydrogen bonding pattern of an amide bond while offering improved metabolic stability and physicochemical properties. [5][6]

Case Studies in Drug Discovery

The strategic application of the 3-hydroxyazetidine moiety is evident in several successful drug discovery programs.

Case Study 1: Triple Reuptake Inhibitors for Depression

In the development of triple reuptake inhibitors (TRIs) for the treatment of depression, researchers explored the use of 3-aminoazetidines as bioisosteric modifications of 3-α-oxyazetidines. [4][7]The rationale was to fine-tune the inhibitory activities against serotonin, norepinephrine, and dopamine transporters. The incorporation of the azetidine scaffold was crucial for achieving the desired pharmacological profile, and further optimization of substituents on the azetidine ring led to the identification of potent clinical candidates. [4]

Case Study 2: Fluoroquinolone Antibiotics

3-Hydroxyazetidine hydrochloride is a key intermediate in the synthesis of certain fluoroquinolone antibiotics. [3][8][9]In this class of drugs, the azetidine moiety often contributes to the pharmacokinetic and pharmacodynamic properties, enhancing potency and the spectrum of activity against bacterial infections. [9]

Experimental Protocols

Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a general method for the experimental determination of the pKa of a 3-hydroxyazetidine-containing compound.

Materials and Equipment:

-

3-hydroxyazetidine-containing compound (as a salt, e.g., HCl)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl)

-

Deionized water

-

pH meter with a combination electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the 3-hydroxyazetidine compound and dissolve it in a known volume of deionized water containing a background electrolyte (e.g., 0.15 M KCl).

-

Titration Setup: Place the solution on a stir plate, introduce a stir bar, and immerse the pH electrode.

-

Acidification: If the compound is not in its salt form, add a known excess of standardized HCl to protonate the azetidine nitrogen fully.

-

Titration: Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the titration curve (the point of half-neutralization). More accurate values can be obtained by calculating the first derivative of the titration curve, where the equivalence point corresponds to the peak.

Conclusion and Future Perspectives

The 3-hydroxyazetidine moiety is a powerful and versatile tool in the modern medicinal chemist's arsenal. Its unique combination of conformational rigidity and the tunable physicochemical properties imparted by the hydroxyl group allows for a rational approach to overcoming common drug design challenges, including poor solubility, metabolic instability, and suboptimal target engagement. As our understanding of the intricate interplay between three-dimensional structure and biological activity continues to grow, the strategic incorporation of privileged scaffolds like 3-hydroxyazetidine will undoubtedly play an increasingly important role in the discovery and development of novel, effective, and safe medicines.

References

- Vertex AI Search. (n.d.). Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery.

- Chem-Impex. (n.d.). 3-Hydroxyazetidine hydrochloride.

- PubMed. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.

- CymitQuimica. (n.d.). CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride.

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

- ResearchGate. (2018). Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives.

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine.

- ChemicalBook. (n.d.). 3-Hydroxyazetidine hydrochloride synthesis.

- ResearchGate. (n.d.). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists.

- PubMed. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.

- BenchChem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.

- PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.

- ResearchGate. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract.

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.

- JBINO. (2023). physicochemical property of drug molecules with respect to drug actions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]

- 9. nbinno.com [nbinno.com]

A Guide to 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: A Versatile Building Block in Modern Drug Discovery

Section 1: Strategic Introduction to a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with improved pharmacological profiles is paramount. Small, strained ring systems have emerged as powerful tools for navigating chemical space, offering unique three-dimensional vectors that are often absent in traditional flat, aromatic structures. Among these, the azetidine ring system has garnered significant attention. Its incorporation into molecular scaffolds can confer a range of benefits, including enhanced metabolic stability, improved aqueous solubility, and a lower lipophilic profile (LogP), all of which are critical determinants of a successful drug candidate.

This guide focuses on a particularly valuable derivative: 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one . This building block is more than a simple reagent; it is a carefully designed synthetic tool that combines the structural benefits of the 3-hydroxyazetidine core with the versatile reactivity of an α-chloro amide. The strategic placement of the hydroxyl group provides a secondary point for diversification or for modulating physicochemical properties, while the chloroacetyl group serves as a reliable electrophilic handle for introducing the azetidine moiety into a target molecule. This dual functionality makes it an exceptionally efficient building block for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2]

Section 2: Physicochemical Profile and Reactivity Analysis

A thorough understanding of a building block's properties is the foundation of its effective application. The causality behind its reactivity is rooted in its distinct structural features: an electrophilic carbon and a nucleophilic secondary alcohol.

Core Properties

The key physicochemical parameters of this compound are summarized below. These values are critical for experimental design, influencing choices of solvent, temperature, and purification methods.

| Property | Value | Source |

| CAS Number | 1628263-61-5 | [3][4][5][6][7][8] |

| Molecular Formula | C₅H₈ClNO₂ | [3][4][5] |

| Molecular Weight | 149.57 g/mol | [3][6] |

| Appearance | Typically an off-white to pale yellow solid | [9] |

| Purity | ≥95-97% (Commercial Grades) | [3][5][8] |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | [4] |

| Predicted LogP | -0.5717 | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere | [5] |

Note: Physical properties like melting and boiling points are not consistently reported across suppliers and should be determined empirically.

The Duality of Reactivity: Electrophilic and Nucleophilic Centers

The synthetic utility of this building block stems from its two distinct reactive sites. Understanding the interplay between these sites is crucial for designing selective transformations.

-

The Electrophilic Chloroacetyl Group : The carbon atom bonded to the chlorine is highly electrophilic, readily undergoing nucleophilic substitution (SN2) reactions. This is the primary mode of action for incorporating the azetidine ring. It reacts efficiently with a wide range of nucleophiles, including amines, thiols, and phenoxides. The amide linkage to the azetidine nitrogen slightly modulates this reactivity compared to a standard α-chloro ketone.

-

The Nucleophilic 3-Hydroxyl Group : The secondary alcohol at the C3 position of the azetidine ring serves two key purposes. Firstly, it enhances the compound's polarity and solubility in protic solvents. Secondly, it provides a valuable synthetic handle for secondary functionalization. This hydroxyl group can be acylated, alkylated, or used as a directing group in subsequent synthetic steps. In a finished drug molecule, this hydroxyl can act as a hydrogen bond donor, potentially improving target engagement and pharmacokinetic properties.

This dual-functionality allows for a modular and convergent approach to synthesis, as illustrated in the workflow below.

Figure 1. Dual reactivity workflow for the building block.

Section 3: Synthesis and Core Application Protocol

The value of a building block is directly tied to its practical utility in the laboratory. This section provides a trusted, self-validating protocol for a common application: the N-alkylation of a heterocyclic amine.

Synthesis of the Building Block

While typically purchased from commercial suppliers, the synthesis of this compound is straightforward. It is generally prepared by the acylation of 3-hydroxyazetidine with chloroacetyl chloride in the presence of a non-nucleophilic base (like triethylamine or DIPEA) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures to control the exothermic reaction.